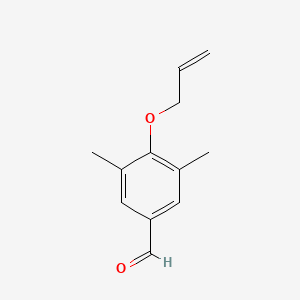

4-(Allyloxy)-3,5-dimethylbenzaldehyde

Descripción

General Context and Significance of Benzene (B151609) Derivatives in Organic Chemistry

Benzene (C₆H₆) is a foundational aromatic hydrocarbon in organic chemistry, composed of six carbon atoms in a planar ring with one hydrogen atom attached to each. wikipedia.org The defining characteristic of benzene and its derivatives is aromaticity, a property that imparts significant chemical stability. schoolwires.net The substitution of one or more hydrogen atoms on the benzene ring with various functional groups gives rise to a vast and diverse class of compounds known as benzene derivatives. wikipedia.orgcompoundchem.com

These derivatives are ubiquitous in both nature and industry, forming the core structure of many pharmaceuticals, polymers, and agrochemicals. Simple derivatives like phenol (B47542), toluene, and aniline (B41778) are fundamental industrial chemicals. wikipedia.org For instance, styrene, a benzene derivative, is the monomer used to produce polystyrene, a widely used plastic. compoundchem.com The ability to introduce a wide array of functional groups onto the benzene ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties, making benzene derivatives central to the design and synthesis of new materials and biologically active compounds. schoolwires.netcompoundchem.com

Strategic Importance of Aryl Aldehydes as Synthetic Intermediates

Aryl aldehydes, which are benzene derivatives carrying a formyl (-CHO) group, are of paramount strategic importance as intermediates in organic synthesis. researchgate.net They are key precursors in the manufacturing of fine chemicals, specialty chemicals, and active pharmaceutical ingredients. researchgate.netresearchgate.net The aldehyde functional group is particularly valuable due to its versatile reactivity.

It can be readily oxidized to form a carboxylic acid or reduced to a primary alcohol. Furthermore, the aldehyde's electrophilic carbon atom is susceptible to nucleophilic attack, making it a cornerstone for carbon-carbon bond-forming reactions. These reactions are essential for building the carbon skeletons of complex organic molecules. nih.gov Aryl aldehydes are frequently employed in the synthesis of various heterocyclic compounds, which are integral components of many natural products and medicinal agents. rsc.org

Role of Allyl Ethers as Reactive Functional Groups in Synthetic Design

Allyl ethers are organic compounds containing an allyl group (–CH₂–CH=CH₂) attached to an oxygen atom. This functional group serves multiple strategic roles in synthetic design. One of its most common applications is as a protecting group for hydroxyl functionalities. fiveable.meorganic-chemistry.org Allyl ethers are stable under a range of reaction conditions, including basic and neutral environments, allowing chemists to perform reactions on other parts of a molecule without affecting the protected alcohol. fiveable.me The allyl group can then be selectively removed under specific, often mild, conditions. organic-chemistry.org

Beyond their role in protection, allyl ethers are highly reactive functional groups that can participate in a variety of powerful chemical transformations. mdpi.com The double bond in the allyl group can be isomerized, oxidized, or undergo addition reactions. organic-chemistry.orgmdpi.com It is also a key participant in important rearrangements like the Claisen rearrangement, a valuable method for forming carbon-carbon bonds. mdpi.com This reactivity makes the allyl ether a versatile handle for introducing further molecular complexity and diverse functionalities into a synthetic target. mdpi.comnih.gov

Overview of Research Trajectories Pertaining to the Compound

Research involving 4-(Allyloxy)-3,5-dimethylbenzaldehyde primarily focuses on its role as a synthetic intermediate. Its preparation typically involves the Williamson ether synthesis, where 4-hydroxy-3,5-dimethylbenzaldehyde is treated with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate. This method is a common and efficient way to form aryl allyl ethers. rsc.org

Once synthesized, the compound offers several avenues for further chemical modification. The aldehyde group can be transformed through:

Oxidation: Conversion to a carboxylic acid using oxidizing agents.

Reduction: Conversion to a primary alcohol using reducing agents like sodium borohydride (B1222165).

The allyloxy group also provides a site for reactivity, including potential nucleophilic substitution reactions. The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds that may possess interesting biological properties. For example, it could be utilized in the development of novel therapeutic agents or in the formulation of cosmetic products.

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| CAS Number | 1039883-89-0 |

| Appearance | Not specified |

| Functional Groups | Aldehyde, Ether, Alkene |

Key Synthetic Reactions of this compound

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic Acid |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |

| Substitution | Nucleophiles | Various substituted derivatives |

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dimethyl-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-4-5-14-12-9(2)6-11(8-13)7-10(12)3/h4,6-8H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTHTLNEIKSNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC=C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Synthetic Methodologies for 4 Allyloxy 3,5 Dimethylbenzaldehyde

Direct O-Allylation Strategies

Direct O-allylation involves the formation of an ether linkage between the allyl group and the phenolic oxygen of a suitable precursor. This approach is often favored for its straightforwardness and atom economy.

The most common and direct route to 4-(allyloxy)-3,5-dimethylbenzaldehyde is the Williamson ether synthesis. This method involves the O-alkylation of the precursor 4-hydroxy-3,5-dimethylbenzaldehyde. sigmaaldrich.comfishersci.ca The reaction proceeds by deprotonating the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then attacks an allylic halide, typically allyl bromide.

The general reaction is as follows:

Starting Material: 4-Hydroxy-3,5-dimethylbenzaldehyde

Reagent: Allyl bromide (or allyl chloride)

Base: An inorganic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Solvent: A polar aprotic solvent like acetone (B3395972), dimethylformamide (DMF), or acetonitrile (B52724).

The selection of base and solvent is crucial for the reaction's success. Potassium carbonate in acetone or DMF is a widely used combination that offers good yields under relatively mild conditions.

Table 1: Typical Reagents for Etherification of 4-Hydroxy-3,5-dimethylbenzaldehyde

| Component | Example | Role in Reaction |

|---|---|---|

| Phenolic Precursor | 4-Hydroxy-3,5-dimethylbenzaldehyde | Provides the aromatic aldehyde backbone and hydroxyl group for etherification. |

| Allylating Agent | Allyl Bromide | Source of the allyl group; acts as the electrophile. |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenolic hydroxyl to form the reactive phenoxide ion. |

| Solvent | Dimethylformamide (DMF) | Solubilizes reactants and facilitates the nucleophilic substitution. |

Achieving high selectivity and yield in the O-allylation of phenolic aldehydes requires careful optimization of several reaction parameters. The primary goal is to favor O-alkylation over potential side reactions. While C-alkylation is a known side reaction in phenol (B47542) alkylation, the steric hindrance from the two methyl groups ortho to the hydroxyl group in 4-hydroxy-3,5-dimethylbenzaldehyde significantly disfavors this pathway, enhancing the selectivity for O-allylation.

Key parameters for optimization include:

Choice of Base: Stronger bases like sodium hydride (NaH) can ensure complete deprotonation of the phenol but require anhydrous conditions. Weaker bases like potassium carbonate are often sufficient and offer a safer, more practical option for large-scale synthesis.

Solvent System: The solvent's polarity can influence the reaction rate. Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred as they effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.

Temperature: The reaction is typically conducted at temperatures ranging from room temperature to the reflux temperature of the solvent. Higher temperatures increase the reaction rate but may also promote side reactions or decomposition. Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.

Stoichiometry: Using a slight excess of the allylating agent and the base can help drive the reaction to completion. However, a large excess of the allylating agent should be avoided to minimize potential side reactions and simplify purification.

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and sustainability. For O-allylation reactions, phase-transfer catalysts (PTCs) and micellar catalysis represent advanced approaches.

Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., an aqueous solution of the base and an organic solvent containing the phenol and allyl halide), a PTC such as a quaternary ammonium (B1175870) salt can transport the phenoxide ion from the aqueous phase to the organic phase, where it can react with the allyl halide. This technique can accelerate the reaction and allow for the use of less expensive inorganic bases.

Micellar Catalysis: This approach utilizes surfactants in an aqueous medium to form micelles. nih.govacs.org These micelles act as nanoreactors, encapsulating the organic substrates (the phenol and allyl halide) within their hydrophobic cores, thereby increasing their local concentration and accelerating the reaction rate. acs.orgnih.gov This method aligns with the principles of green chemistry by reducing the reliance on volatile organic solvents. rsc.org Nonionic surfactants like TPGS-750-M have been specifically designed for catalysis in water. nih.gov The use of aqueous micelles can facilitate reactions like etherification under mild conditions. nih.govacs.org

Table 2: Comparison of Synthetic Approaches for O-Allylation

| Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Williamson Ether Synthesis | K₂CO₃, Allyl Bromide, DMF, 50-80°C | Reliable, well-established, good yields. | Requires organic solvents, may need elevated temperatures. |

| Phase-Transfer Catalysis (PTC) | NaOH(aq), Toluene, TBAB, Reflux | Avoids anhydrous conditions, can use inexpensive bases. | Catalyst may need to be removed from the product. |

| Micellar Catalysis | Surfactant (e.g., TPGS-750-M) in water, rt - 50°C | Environmentally friendly (uses water), mild conditions, high local reactant concentration. acs.orgnih.gov | Requires surfactant, product isolation may involve extraction. |

Multistep Synthesis from Related Aromatic Substrates

An alternative to direct allylation of the final aldehyde is to introduce the aldehyde functionality in a later step. This approach can be advantageous if the starting materials are more readily available or if the aldehyde group is incompatible with the conditions of the allylation reaction.

This strategy begins with an aromatic compound that already possesses the allyloxy and dimethyl substitutions, such as 1-allyloxy-3,5-dimethylbenzene. The subsequent step is a formylation reaction to introduce the aldehyde group at the para-position. Given that the allyloxy group is an ortho-, para-directing activator, formylation is expected to occur at the desired C4 position.

Several classic formylation reactions are applicable:

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. chemistrysteps.comorganic-chemistry.orgnrochemistry.com The reaction is generally effective for activated arenes like aromatic ethers and proceeds under relatively mild conditions. wikipedia.org The initial product is an iminium ion, which is hydrolyzed during workup to yield the aldehyde. wikipedia.org

Duff Reaction: This method employs hexamethylenetetramine as the formylating agent in the presence of an acid (e.g., glyceroboric acid or trifluoroacetic acid). wikipedia.orgchem-station.comgoogle.com The Duff reaction is typically used for the ortho-formylation of phenols, but modifications can allow for formylation of other activated aromatic systems. ecu.eduuni.edu However, yields can sometimes be low. google.com

Reimer-Tiemann Reaction: This reaction involves treating a phenol with chloroform (B151607) in a strong basic solution. mychemblog.comwikipedia.orgallen.in The reactive species is dichlorocarbene. This method is primarily for the ortho-formylation of phenols and is therefore less suitable for formylating an aromatic ether like 1-allyloxy-3,5-dimethylbenzene. organicreactions.orglscollege.ac.in

Of these methods, the Vilsmeier-Haack reaction is often the most efficient and regioselective for formylating activated aromatic ethers.

Another multistep approach involves the chemical transformation of a related, pre-existing aldehyde. A relevant example of such a modification is the Claisen rearrangement. While not a direct synthesis of the target compound, this reaction illustrates the modification of a similar structure. For instance, a related compound, 4-allyloxy-3-methoxybenzaldehyde, can undergo a thermal or microwave-assisted Claisen rearrangement to yield 3-allyl-4-hydroxy-5-methoxybenzaldehyde. chemicalbook.com This process involves the migration of the allyl group from the oxygen atom to an ortho position on the aromatic ring.

Applying this logic, if one were to start with a different allyloxy benzaldehyde (B42025) derivative, a Claisen rearrangement could be used to introduce an allyl group onto the ring, followed by subsequent functional group manipulations to arrive at the target structure. However, this is a more circuitous route compared to the direct O-allylation or formylation methods described previously.

Green Chemistry and Sustainable Synthetic Routes for Analogues

The development of synthetic methodologies in alignment with the principles of green chemistry is a paramount objective in modern chemical research. For analogues of this compound, which are substituted aromatic aldehydes, research has focused on creating sustainable routes that minimize environmental impact, reduce waste, and utilize renewable resources. These approaches stand in contrast to traditional methods that may rely on hazardous reagents or harsh conditions.

One promising strategy involves the use of biomass as a starting material. A potential green and sustainable production route for aromatic aldehydes like vanillin (B372448) has been reported, which starts from biomass. rsc.org This method involves the selective depolymerization of native lignin (B12514952) into intermediates, followed by ozonolysis to form the desired aromatic aldehydes. rsc.org While historical methods of producing vanillin from lignin were phased out due to environmental concerns with alkaline effluent, modern approaches aim to be more sustainable. rsc.org

Biocatalysis represents another cornerstone of green synthetic chemistry. A methodology for the rapid and simple bioreduction of aromatic aldehydes to their corresponding alcohols has been developed using an aqueous extract of Aloe vera. scielo.org.mxresearchgate.net This reaction is facilitated by microwave irradiation, significantly shortening the reaction time. scielo.org.mxresearchgate.net This approach provides a green alternative to conventional reduction methods that often use metal hydrides or catalytic hydrogenation with metals like palladium or platinum, thereby avoiding toxic waste. scielo.org.mxresearchgate.net

Innovations in catalysis also contribute significantly to sustainable synthesis. A desaturative method for synthesizing poly-substituted aromatic aldehydes from saturated precursors has been developed, employing a synergistic triple catalysis system involving enamine, photoredox, and cobalt catalysis. nih.gov This mechanistically distinct approach provides an alternative to classical electrophilic aromatic substitution. nih.gov Furthermore, catalyst-free methods are being explored for their environmental benefits. A catalyst-free synthesis of various 2-alkyl or aryl-substituted benzimidazoles and benzothiazoles from arylaldehydes has been achieved at room temperature, using sustainable solvents. bohrium.com This method boasts several green advantages, including high atom economy, absence of toxic by-products, and no need for catalyst separation and recycling. bohrium.com

In the pursuit of reducing waste and improving efficiency, one-pot procedures are highly desirable. A two-step, one-pot method for synthesizing functionalized benzaldehydes has been presented. acs.orgresearchgate.net This procedure uses a stable aluminum hemiaminal as an intermediate to protect the aldehyde functionality, allowing for subsequent cross-coupling reactions with organometallic reagents. acs.orgresearchgate.net This approach aligns with green chemistry principles by favoring catalytic methods with lighter reagents that produce less waste. acs.orgresearchgate.net

The table below summarizes various green and sustainable approaches applicable to the synthesis and modification of aromatic aldehyde analogues.

| Methodology | Key Principles/Reagents | Starting Materials | Products | Green Chemistry Advantages |

|---|---|---|---|---|

| Biomass Conversion | Catalytic Fractionation and Ozonolysis | Biomass (Lignin) | Aromatic Aldehydes (e.g., Vanillin) | Utilizes renewable feedstocks; Base-free conditions. rsc.org |

| Bioreduction | Aloe vera extract; Microwave irradiation | Aromatic Aldehydes | Aromatic Alcohols | Avoids toxic metal hydrides; Uses renewable biocatalyst; Fast reaction times. scielo.org.mxresearchgate.net |

| Desaturative Aromatization | Synergistic Enamine, Photoredox, and Cobalt Triple Catalysis | Saturated Cyclohexenecarboxaldehyde derivatives | Poly-substituted Aromatic Aldehydes | Novel, mechanistically distinct pathway to highly substituted aldehydes. nih.gov |

| One-Pot Synthesis | DIBAL-H reduction; Palladium-catalyzed cross-coupling | Weinreb Amides | Functionalized Benzaldehydes | High efficiency; Reduces waste by combining steps; Avoids traditional protecting groups. acs.orgresearchgate.net |

| Catalyst-Free Condensation | Reaction in sustainable solvent at room temperature | Aryl Aldehydes and ortho-phenylenediamines/2-aminothiophenols | Benzimidazoles and Benzothiazoles | No catalyst required; High atom economy; Mild conditions; No toxic by-products. bohrium.com |

Comprehensive Analysis of Chemical Transformations and Reactivity of 4 Allyloxy 3,5 Dimethylbenzaldehyde

Transformations of the Allyloxy Functional Group

The allyloxy group is a key site of reactivity in 4-(allyloxy)-3,5-dimethylbenzaldehyde, enabling a variety of transformations.

The Claisen rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement that occurs upon heating an aryl allyl ether. organic-chemistry.org In the case of this compound, the ortho positions are blocked by the methyl groups. Consequently, a thermal Claisen rearrangement would be followed by a Cope rearrangement, leading to the migration of the allyl group to the para position relative to the oxygen atom. However, since the para position is occupied by the aldehyde group, a standard rearomatization to a phenol (B47542) is not straightforward. The initial product of the Claisen rearrangement would be a dienone intermediate, which would then need to undergo further transformation. Lewis acids can also be employed to catalyze Claisen rearrangements, potentially allowing for lower reaction temperatures. princeton.edu

The proposed reaction pathway is as follows:

A mdpi.commdpi.com-sigmatropic shift of the allyl group to one of the ortho positions, forming a dienone intermediate.

Since both ortho positions are substituted, a subsequent mdpi.commdpi.com-sigmatropic (Cope) rearrangement would occur, moving the allyl group to the para position.

This would result in a spirocyclic dienone, which would then need to undergo a final rearrangement or elimination to yield a stable product.

Olefin metathesis, particularly Ring-Closing Metathesis (RCM), is a powerful tool for the formation of cyclic compounds. wikipedia.org For this compound to undergo RCM, it would first need to be functionalized with a second olefinic group. For instance, reaction of the corresponding phenol (after deallylation or synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde) with a diene-containing electrophile could furnish a precursor for RCM. Grubbs catalysts are commonly used for these transformations and are known to be tolerant of a wide range of functional groups, including aldehydes. wikipedia.orgharvard.edu

| Metathesis Type | Precursor Requirement | Catalyst | Potential Product |

| Ring-Closing Metathesis (RCM) | A second terminal alkene tethered to the molecule | Grubbs Catalyst (1st, 2nd, or 3rd generation) | A cyclic ether containing the benzaldehyde (B42025) moiety |

The double bond of the allyloxy group can be selectively reduced without affecting the aromatic ring or the aldehyde functionality. This can be achieved through catalytic hydrogenation using specific catalysts that are selective for alkene reduction.

Epoxidation of the allyl double bond can be accomplished using various reagents, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org This reaction would yield 4-((oxiran-2-yl)methoxy)-3,5-dimethylbenzaldehyde. For allylic alcohols, the Sharpless asymmetric epoxidation provides a method for enantioselective epoxidation, though this would require prior modification of the substrate to introduce a hydroxyl group in the appropriate position. mdpi.comwikipedia.org

| Reaction | Reagent | Product |

| Selective Hydrogenation | H2, Pd/C (controlled conditions) | 4-(Propoxy)-3,5-dimethylbenzaldehyde |

| Epoxidation | m-CPBA | 4-((Oxiran-2-yl)methoxy)-3,5-dimethylbenzaldehyde |

The allyloxy group can participate in various palladium-catalyzed reactions. The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a prominent example. wikipedia.orgorganic-chemistry.org In this reaction, the allyloxy group can act as a leaving group in the presence of a palladium(0) catalyst, forming a π-allylpalladium complex. This complex can then be attacked by a nucleophile.

Another important transformation is the Heck reaction, which involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While the allyloxy group itself is not a typical substrate for the Heck reaction, it can be modified to participate in such couplings.

Reactions Involving the Aromatic Core

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring—the para-directing allyloxy group and the ortho/para-directing methyl groups—will influence the position of substitution. Given that the positions ortho to the strongly activating allyloxy group are already occupied by methyl groups, and the position para is occupied by the aldehyde, electrophilic substitution is likely to be challenging and may require forcing conditions. Potential reactions include nitration and halogenation, though side reactions involving the allyloxy group are possible under harsh conditions.

Electrophilic Aromatic Substitution Reactions

Currently, there is a lack of specific studies detailing the electrophilic aromatic substitution reactions on the this compound ring. The substitution pattern of the aromatic ring—an activating allyloxy group para to a deactivating aldehyde group, with two methyl groups at positions 3 and 5—presents a unique case for reactivity. The positions ortho to the powerful activating allyloxy group are sterically hindered by the adjacent methyl groups. The remaining positions, ortho to the aldehyde group (and meta to the allyloxy group), are deactivated. Theoretical studies or empirical research would be necessary to determine the precise outcomes of electrophilic aromatic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions on this specific substrate. Without such dedicated research, any discussion on regioselectivity and reaction kinetics remains speculative.

Halogenation and Lithiation of the Aromatic Ring

Specific examples and detailed research findings on the halogenation and lithiation of the aromatic ring of this compound are not available in the current body of scientific literature.

Halogenation: In a typical electrophilic aromatic halogenation, the directing effects of the substituents would play a key role. The strong activating effect of the allyloxy group would compete with the deactivating effect of the aldehyde. However, the steric hindrance from the methyl groups at the 3 and 5 positions would significantly influence the feasibility and regioselectivity of introducing a halogen atom onto the aromatic ring.

Lithiation: Directed ortho-metalation (DoM) is a common strategy for the functionalization of aromatic rings. For this molecule, lithiation could potentially be directed by the allyloxy group. However, the presence of the electrophilic aldehyde group could lead to competitive nucleophilic addition at the carbonyl carbon. Furthermore, the steric bulk around the potential lithiation sites (ortho to the allyloxy group) would be a significant factor. No published studies were found that have investigated these specific reactions.

Benzylation Reactions and Related Alkylations

There is no specific information available in peer-reviewed journals or patents regarding benzylation or other related alkylation reactions involving the aromatic ring of this compound. Such reactions, typically proceeding via a Friedel-Crafts mechanism, would face the same challenges of regioselectivity and steric hindrance as other electrophilic aromatic substitutions mentioned previously.

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions are efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. Benzaldehyde derivatives are frequently used as the aldehyde component in various MCRs, such as the Ugi, Passerini, Biginelli, and Hantzsch reactions.

Despite the suitability of aldehydes for MCRs, a review of the scientific literature reveals no specific examples where this compound has been utilized as a substrate in a multicomponent reaction. The electronic and steric properties imparted by the allyloxy and dimethyl substituents could potentially influence the reactivity of the aldehyde and the stability of any intermediates, but without experimental data, its behavior in MCRs has not been characterized.

Synthesis and Reactivity of Advanced Derivatives and Analogues of 4 Allyloxy 3,5 Dimethylbenzaldehyde

Design and Synthesis of Structurally Substituted 4-(Allyloxy)benzaldehyde Derivatives

The synthesis of 4-(allyloxy)-3,5-dimethylbenzaldehyde and its derivatives typically begins with a suitably substituted phenol (B47542). The foundational precursor, 3,5-dimethyl-4-hydroxybenzaldehyde (B108906), can be synthesized through the selective oxidation of 2,4,6-trimethylphenol. researchgate.net The core synthesis of the title compound involves the Williamson ether synthesis, where 3,5-dimethyl-4-hydroxybenzaldehyde is treated with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate. This reaction leads to the O-alkylation of the hydroxyl group to form the desired allyloxy ether. nih.gov

The versatility of this synthetic approach allows for the creation of a diverse library of derivatives by modifying the starting materials or the alkylating agent. For instance, using different substituted phenacyl bromides instead of allyl bromide can yield various 4-phenacyloxy benzaldehyde (B42025) derivatives. orientjchem.org Similarly, structural analogues can be prepared from other hydroxybenzaldehyde precursors, such as vanillin (B372448), which can undergo O-allylation to produce 4-(allyloxy)-3-methoxybenzaldehyde. chemicalbook.com This allylated vanillin can then undergo a thermal aromatic Claisen rearrangement, a uobaghdad.edu.iquobaghdad.edu.iq-sigmatropic rearrangement, to yield 3-allyl-4-hydroxy-5-methoxybenzaldehyde, demonstrating a method for nuclear allylation. chemicalbook.comwikipedia.orgmedjchem.com

The reaction conditions for these syntheses can be optimized for efficiency and environmental considerations. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times for Claisen rearrangements. chemicalbook.comlibretexts.org

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 3,5-Dimethyl-4-hydroxybenzaldehyde | Allyl bromide, K₂CO₃ | This compound | Williamson Ether Synthesis |

| 4-Hydroxybenzaldehyde Derivatives | Phenacyl bromide Derivatives | 4-Phenacyloxy benzaldehyde Derivatives | Substitution |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Allyl bromide, K₂CO₃ | 4-(Allyloxy)-3-methoxybenzaldehyde | Williamson Ether Synthesis |

| 4-(Allyloxy)-3-methoxybenzaldehyde | Heat (Microwave) | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | Claisen Rearrangement |

Functionalization of the Dimethyl Moieties on the Aromatic Ring

The two methyl groups on the aromatic ring of this compound are benzylic and thus exhibit enhanced reactivity. wikipedia.orgmsu.edu This reactivity allows for selective functionalization at these positions, providing a pathway to a new class of derivatives. Benzylic C–H bonds are weaker than other sp³ C–H bonds, making them susceptible to oxidation and halogenation reactions. wikipedia.org

One of the primary transformations is the oxidation of the benzylic methyl groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) can oxidize benzylic alkyl groups to carboxylic acids. wikipedia.org For a more controlled oxidation, reagents such as a complex of chromium trioxide and 3,5-dimethylpyrazole (B48361) can selectively convert a benzylic methylene (B1212753) group to a carbonyl. wikipedia.org Recent advancements have introduced photo-mediated methodologies for benzylic C-H bond oxygenation, utilizing in situ generated radicals for hydrogen atom transfer, which can lead to the formation of benzylic alcohols after a subsequent workup. rsc.org

Another key functionalization is benzylic bromination, typically achieved through a Wohl-Ziegler reaction using N-bromosuccinimide (NBS) under radical initiation conditions. This reaction replaces a benzylic hydrogen with a bromine atom, creating a reactive benzyl (B1604629) bromide derivative that can serve as a precursor for a variety of nucleophilic substitution reactions.

Furthermore, deprotonation methods offer a complementary approach to functionalize the benzylic C-H bonds. rsc.org The use of a strong base can generate a benzylic carbanion, which can then react with various electrophiles. rsc.org The acidity of these benzylic protons can be enhanced by π-coordination to electrophilic transition metal complexes, facilitating deprotonation. rsc.org

| Reaction Type | Reagent(s) | Functional Group Introduced | Product Class |

|---|---|---|---|

| Oxidation | KMnO₄ or HNO₃ | -COOH | Aromatic Carboxylic Acid |

| Selective Oxidation | CrO₃-dmpyz | -C=O | Aromatic Ketone/Aldehyde |

| Radical Bromination | N-Bromosuccinimide (NBS), Initiator | -Br | Benzyl Bromide |

| Photo-oxygenation | Photocatalyst, Oxidant | -OH (after workup) | Benzylic Alcohol |

| Deprotonation/Alkylation | Strong Base, Electrophile (e.g., R-X) | -R | Alkylated Arene |

Synthesis of Heterocyclic Compounds Derived from this compound

The aldehyde functional group of this compound is a key handle for the construction of a wide variety of heterocyclic systems. uobaghdad.edu.iqresearchgate.netrsc.org Aldehydes are versatile electrophiles that readily participate in condensation and cyclization reactions with various nucleophiles.

A common strategy involves the reaction of the aldehyde with compounds containing active methylene groups, such as malononitrile, in a Knoevenagel condensation. beilstein-journals.org The resulting vinylidene product can then undergo further cyclization reactions. Another important route is the synthesis of chalcones, which are α,β-unsaturated ketones, by reacting the benzaldehyde derivative with an appropriate ketone. These chalcones are valuable intermediates for synthesizing heterocycles like pyrazolines, isoxazolines, and pyrimidines. uobaghdad.edu.iq

Multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic structures in a single step. For instance, the Biginelli reaction, which involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea, can be used to synthesize dihydropyrimidinones. Similarly, reactions with 2-aminopyridines can lead to the formation of imidazo[1,2-a]pyridines. rsc.org Aromatic aldehydes are also key components in the synthesis of pyridines and triazines through various catalytic methods. nih.gov The choice of catalyst, which can range from Lewis acids to montmorillonite (B579905) clays, is often crucial for directing the reaction towards the desired heterocyclic product. researchgate.netnih.gov

Polymeric and Supramolecular Architectures Utilizing the Compound as a Monomer

The dual functionality of this compound, possessing both a polymerizable allyl group and an aldehyde group capable of forming dynamic covalent bonds, makes it an attractive monomer for constructing advanced polymeric and supramolecular structures. cymitquimica.com

The allyl group can participate in polymerization reactions, although allyl monomers are known to polymerize slowly and often yield polymers with low molecular weight. nih.gov However, methods like free-radical addition or reversible addition-fragmentation chain transfer (RAFT) polymerization can be employed. nih.govnih.gov The polymerization typically proceeds via the double bond of the allyl group, incorporating the benzaldehyde moiety as a pendant group along the polymer chain. nih.gov Post-polymerization modification of the aldehyde groups can then be used to introduce further functionality. acs.org

A particularly interesting application is the thermal Claisen rearrangement of the allyloxy group within a polymer chain. If the monomer is polymerized first, a subsequent thermal treatment could induce a rearrangement of the pendant allyloxy groups to form ortho-allyl phenol moieties along the polymer backbone. This represents a powerful method for post-polymerization functionalization and modification of polymer properties. organic-chemistry.org

In the realm of supramolecular chemistry, the aldehyde group and the aromatic ring can engage in non-covalent interactions such as hydrogen bonding (C–H⋯O), π–π stacking, and C–H⋯π interactions. nih.gov These interactions can drive the self-assembly of the monomer into well-defined, multi-dimensional supramolecular networks. nih.gov The directionality and strength of these weak interactions are critical in determining the final architecture of the molecular assembly. nih.gov

Investigation of Reaction Mechanisms and Kinetics Pertinent to 4 Allyloxy 3,5 Dimethylbenzaldehyde

Mechanistic Pathways of O-Allylation Reactions

The formation of 4-(allyloxy)-3,5-dimethylbenzaldehyde is primarily achieved through the O-allylation of 4-hydroxy-3,5-dimethylbenzaldehyde. The most common and versatile method for this transformation is the Williamson ether synthesis.

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for forming ethers. masterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com In the context of synthesizing this compound, the mechanism involves two principal steps:

Deprotonation: The phenolic hydroxyl group of 4-hydroxy-3,5-dimethylbenzaldehyde is deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an allyl halide (e.g., allyl bromide or allyl chloride). This attack occurs from the "backside" relative to the leaving group (halide), leading to the formation of the ether bond and inversion of configuration if the electrophilic carbon were chiral. masterorganicchemistry.com

The reaction is a concerted process, meaning the carbon-oxygen bond forms simultaneously as the carbon-halide bond breaks. masterorganicchemistry.com For an efficient SN2 reaction, primary alkyl halides like allyl halides are ideal, as secondary and tertiary halides tend to promote competing elimination reactions. masterorganicchemistry.com

A critical aspect of the allylation of phenoxides is the competition between O-alkylation (ether formation) and C-alkylation (formation of a C-C bond at the ortho or para position). The choice of solvent can significantly influence the regioselectivity. A study on a similar Williamson ether synthesis found that solvents play a key role in the reaction network, impacting the relative rates of O- and C-alkylation. rsc.orgrsc.org For instance, in the reaction of sodium β-naphthoxide with benzyl (B1604629) bromide, the ratio of O-alkylated to C-alkylated product was 97:3 in acetonitrile (B52724) but shifted to 72:28 in methanol, demonstrating the solvent's profound effect on selectivity. rsc.org

The general mechanism is outlined below: Step 1: Formation of the phenoxide nucleophile

Step 2: SN2 attack on the allyl halide

Detailed Studies of Aldehyde Transformation Mechanisms (e.g., Schmidt Reaction Mechanism)

The aldehyde functional group in this compound is a site of rich chemical reactivity. One notable transformation is the Schmidt reaction, which converts aldehydes into nitriles or formamides using hydrazoic acid (HN₃) under acidic conditions. quora.com

The mechanism of the Schmidt reaction with an aldehyde like this compound proceeds as follows: jk-sci.com

Protonation: The carbonyl oxygen of the aldehyde is protonated by a strong acid (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The hydrazoic acid acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral azidoalkanol intermediate. jk-sci.com

Dehydration and Rearrangement: This intermediate undergoes dehydration. The subsequent loss of dinitrogen gas (N₂) is accompanied by the migration of the hydrogen atom from the carbonyl carbon to the nitrogen atom. This rearrangement step is crucial and results in the formation of a nitrilium-like species.

Product Formation: Deprotonation of this intermediate yields the final nitrile product. A possible side reaction involves the formation of a formamide (B127407) derivative. quora.comjk-sci.com

Aromatic aldehydes are generally preferred substrates over aliphatic ones when using sulfuric acid, as the latter can be unstable under such strongly acidic conditions. jk-sci.com

Table 1: Overview of Aldehyde Transformation Mechanisms

| Reaction Name | Reagents | Key Intermediate(s) | Product(s) for Ar-CHO |

| Schmidt Reaction | HN₃, H₂SO₄ | Azidoalkanol, Nitrilium ion | Nitrile (Ar-CN), Formamide (Ar-NHCHO) |

| Knoevenagel Condensation | Malonic acid, Base catalyst | Enolate, Aldol-type adduct | Cinnamic acid derivative (Ar-CH=C(COOH)₂) |

Mechanistic Insights into Allyloxy Group Rearrangements and Cyclizations (e.g., Radical Bicyclization)

The allyloxy group attached to the aromatic ring is not merely a spectator; it can participate in significant intramolecular reactions, most notably thermal rearrangements and radical cyclizations.

Claisen Rearrangement: The most prominent thermal reaction of an allyl aryl ether such as this compound is the Claisen rearrangement. This reaction is a -sigmatropic rearrangement, a type of pericyclic reaction that proceeds through a concerted, cyclic transition state. libretexts.orglibretexts.org Heating the allyl aryl ether causes the allyl group to migrate from the oxygen atom to an ortho position on the benzene (B151609) ring. libretexts.orglibretexts.org

The mechanism involves the concerted movement of six electrons in a six-membered, chair-like transition state. organic-chemistry.org A new carbon-carbon bond is formed between the terminal carbon of the allyl group and the ortho-carbon of the ring, while the carbon-oxygen ether bond is cleaved. libretexts.orglibretexts.org This process initially yields a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable aromatic phenol (B47542) product. libretexts.org In the case of this compound, both ortho positions are occupied by methyl groups. If a Claisen rearrangement were to occur, it would necessitate a subsequent Cope rearrangement to migrate the allyl group to the para position, a process that is generally observed when ortho positions are blocked. organic-chemistry.org

Radical Cyclization: The presence of both an allyloxy group and an aldehyde on the same aromatic scaffold enables radical cascade cyclizations. Research on o-(allyloxy)arylaldehydes has shown that these compounds can undergo radical cyclization to form substituted chroman-4-ones. researchgate.net While this compound has a para-disposed allyloxy group, analogous radical pathways can be envisioned. These reactions are typically initiated by a radical species that adds to the aldehyde or another part of the molecule.

For example, in related systems, a radical generated elsewhere in the molecule or from an external initiator can add to the carbonyl carbon. The resulting radical intermediate can then undergo an intramolecular cyclization by attacking the double bond of the allyl group. researchgate.net This type of reaction is a powerful method for constructing heterocyclic ring systems. wikipedia.org Visible-light-induced radical relay cyclizations have also been developed for allyloxy-tethered aryl iodides, demonstrating the versatility of radical pathways in creating complex molecular architectures from allyloxy precursors. rsc.org

Kinetic Analysis of Key Reaction Steps and Transition State Characterization

The rates of the reactions involving this compound are governed by the stability of their respective transition states and the electronic properties of the substituents.

Kinetics of O-Allylation (Williamson Ether Synthesis): The O-allylation step is an SN2 reaction, and its rate is described by a second-order rate law: Rate = k[phenoxide][allyl halide]. The reaction rate is highly sensitive to several factors:

Steric Hindrance: The SN2 transition state involves a five-coordinate carbon atom. masterorganicchemistry.comlibretexts.org Steric bulk around the reacting centers will destabilize this transition state and slow the reaction.

Leaving Group: The rate depends on the ability of the leaving group to depart. For allyl halides, the reactivity order is I > Br > Cl.

Solvent: Polar aprotic solvents (e.g., acetonitrile, DMSO) are known to accelerate SN2 reactions by solvating the cation of the phenoxide salt without strongly solvating and deactivating the nucleophilic anion. rsc.org

The transition state of an SN2 reaction with an allylic halide is stabilized by conjugation between the p-orbitals of the reacting center and the π-system of the double bond, which lowers the activation energy and leads to faster reaction rates compared to their saturated analogues (e.g., propyl halides). libretexts.orgstackexchange.com Theoretical calculations have shown that electrostatic effects are a primary source of this activation in allylic systems. acs.org

Kinetics of Aldehyde Reactions (Hammett Analysis): The reactivity of the aldehyde group is strongly influenced by the electronic nature of the substituents on the aromatic ring. The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of this influence. The reaction constant, ρ (rho), indicates the sensitivity of the reaction to substituent effects, while the substituent constant, σ (sigma), quantifies the electronic effect of a particular substituent.

For reactions involving nucleophilic attack on the carbonyl carbon of a benzaldehyde (B42025), electron-withdrawing groups (with positive σ values) accelerate the reaction by making the carbonyl carbon more electrophilic, resulting in a positive ρ value. Conversely, electron-donating groups slow the reaction. The 4-allyloxy group is an electron-donating group through resonance (σₚ ≈ -0.25), while the two meta-methyl groups are weakly electron-donating by induction (σₘ ≈ -0.07 each). The net effect would be a decrease in the electrophilicity of the aldehyde carbonyl, slowing down reactions like the Schmidt reaction or Knoevenagel condensation compared to unsubstituted benzaldehyde. Studies on substituted benzaldehydes have confirmed this trend, showing negative ρ values for reactions where a positive charge develops near the ring in the transition state and positive ρ values for reactions involving nucleophilic attack on the carbonyl. researchgate.netviu.cacdnsciencepub.com

Table 2: Representative Hammett Substituent Constants (σ)

| Substituent | σ (meta) | σ (para) | Electronic Effect |

| -OCH₂CH=CH₂ (Allyloxy) | ~ +0.10 | ~ -0.25 | Donating (Resonance), Withdrawing (Inductive) |

| -CH₃ (Methyl) | -0.07 | -0.17 | Donating (Inductive/Hyperconjugation) |

| -NO₂ (Nitro) | +0.71 | +0.78 | Withdrawing (Resonance/Inductive) |

| -Cl (Chloro) | +0.37 | +0.23 | Withdrawing (Inductive) |

Kinetics of Claisen Rearrangement: The Claisen rearrangement is a unimolecular, intramolecular process, and thus its rate follows first-order kinetics: Rate = k[allyl aryl ether]. The reaction typically requires high temperatures (often >200 °C) to overcome the significant activation energy. libretexts.org A kinetic study of the rearrangement of allyl p-tolyl ether showed the reaction to be cleanly first-order. acs.org The transition state is highly ordered and cyclic, leading to a large, negative entropy of activation. Computational studies using Density Functional Theory (DFT) have been employed to analyze the bonding evolution along the reaction pathway, characterizing the transition state where the C-O bond is partially broken and the C-C bond is partially formed. researchgate.netsemanticscholar.org

Computational and Theoretical Studies on 4 Allyloxy 3,5 Dimethylbenzaldehyde

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational landscape of a molecule. For 4-(allyloxy)-3,5-dimethylbenzaldehyde, these calculations would provide precise information on bond lengths, bond angles, and dihedral angles.

Molecular Geometry: Methods like Hartree-Fock (HF) and more commonly Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p)) are employed to find the optimized molecular geometry. nih.gov For instance, studies on other benzaldehydes have used these methods to determine the planarity of the benzene (B151609) ring and the orientation of the aldehyde group. acs.org In the case of this compound, a key focus would be the conformation of the allyloxy group relative to the aromatic ring. Due to the flexibility of the allyl chain, several conformers may exist with varying energies.

Conformational Analysis: A potential energy surface scan can be performed by systematically rotating the dihedral angles associated with the allyloxy group (e.g., the C-O-C-C and O-C-C=C angles). This would identify the most stable conformer (the global minimum on the potential energy surface) and other low-energy conformers. The energy differences between these conformers are crucial for understanding the molecule's flexibility and how it might interact with other molecules. For example, the rotational barrier of the formyl group in various substituted benzaldehydes has been studied using DFT calculations to understand the influence of different substituents. researchgate.net

Electronic Properties: Beyond geometry, quantum chemical calculations can determine various electronic properties. These include the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map would indicate regions of positive and negative electrostatic potential, highlighting the electrophilic (carbonyl carbon) and nucleophilic (carbonyl oxygen, allylic double bond) sites. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com

A hypothetical summary of optimized geometric parameters for the most stable conformer of this compound, as would be determined by DFT calculations, is presented in the table below.

| Parameter | Calculated Value (Hypothetical) | Methodology |

|---|---|---|

| C=O Bond Length | ~1.21 Å | DFT/B3LYP/6-311++G(d,p) |

| C-O (Aromatic) Bond Length | ~1.36 Å | DFT/B3LYP/6-311++G(d,p) |

| C-O-C Angle (Allyloxy) | ~118° | DFT/B3LYP/6-311++G(d,p) |

| Aromatic Ring C-C Bond Lengths | 1.39-1.41 Å | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Energy Gap | ~4.5 eV | DFT/B3LYP/6-311++G(d,p) |

Density Functional Theory (DFT) for Reaction Pathway Elucidation and Energy Profiles

DFT is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energetics. researchgate.net For this compound, DFT could be used to explore various potential reactions involving its functional groups: the aldehyde, the allyloxy group, and the aromatic ring.

Reaction Mechanisms: A common reaction of aldehydes is nucleophilic addition to the carbonyl group. DFT calculations can model the approach of a nucleophile, locate the transition state structure, and calculate the activation energy for this process. nih.gov Similarly, reactions involving the allyl group, such as electrophilic addition to the double bond or Claisen rearrangement, could be investigated. For instance, a computational study on the reaction between benzaldehyde (B42025) and an amine identified three transition states corresponding to hemiaminal formation, internal rearrangement, and final dehydration to a Schiff base. nih.gov

Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides quantitative data on the thermodynamics (reaction enthalpy) and kinetics (activation energy) of the reaction. For example, DFT has been used to study the photocatalytic reduction of 4-bromobenzaldehyde, revealing how the reaction pathway and product selectivity change in different solvents. rsc.org Such a study on this compound could predict its behavior under various reaction conditions.

The table below illustrates a hypothetical energy profile for the nucleophilic addition of a generic nucleophile (Nu⁻) to this compound, as could be determined by DFT.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Compound + Nu⁻ | 0.0 |

| Transition State | [Compound---Nu]‡ | +15.2 |

| Product | Adduct | -8.5 |

Molecular Dynamics Simulations for Intermolecular Interactions and Reactivity Prediction

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of molecular behavior and interactions. mdpi.com For this compound, MD simulations would be particularly useful for understanding its behavior in solution and its interactions with other molecules, such as solvent molecules or biological macromolecules.

Intermolecular Interactions: In a solvent, MD simulations can reveal the solvation structure around the molecule, identifying preferential interactions like hydrogen bonding between the carbonyl oxygen and protic solvent molecules. Studies on other multi-substituted benzaldehyde derivatives have used crystallographic data and theoretical calculations to analyze intermolecular interactions such as C–H⋯O hydrogen bonds and π–π stacking, which are crucial for understanding crystal packing. nih.govrsc.org MD simulations extend this by showing how these interactions behave in a dynamic, solution-phase environment.

Reactivity Prediction: MD simulations can be used to sample different molecular conformations and orientations that may be favorable for a reaction. By combining MD with quantum mechanics (QM/MM methods), one can study a reaction in a more realistic, solvated environment. For example, a study on the reactivity of aldehydes at the air-water interface used sequential MD and QM calculations to show that the photolysis rate of benzaldehyde could increase significantly at the interface compared to the gas phase. nih.gov This approach could be used to predict how the reactivity of this compound might be influenced by its environment.

The following table presents hypothetical data that could be obtained from an MD simulation of this compound in a water box, focusing on intermolecular interactions.

| Interaction Type | Atom Pair | Average Distance (Å) | Significance |

|---|---|---|---|

| Hydrogen Bond | C=O --- H-O (Water) | 1.9 | Strong interaction with solvent |

| van der Waals | Aromatic Ring --- Water | >3.5 | Hydrophobic interaction |

| van der Waals | Allyl Group --- Water | >3.5 | Hydrophobic interaction |

Quantitative Structure-Reactivity Relationship (QSAR) Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. jmaterenvironsci.com While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of related aldehydes to develop such a model.

Descriptor Calculation: The first step in QSAR is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices). tandfonline.com For this compound, descriptors would capture the properties of the allyloxy group, the two methyl groups, and the benzaldehyde core.

Model Development and Prediction: Using statistical methods like multiple linear regression (MLR), a mathematical equation is developed that correlates the descriptors with the observed activity (e.g., toxicity, enzyme inhibition). jmaterenvironsci.comjmaterenvironsci.com Once a statistically robust QSAR model is established, it can be used to predict the activity of new or untested compounds, such as derivatives of this compound. Numerous QSAR studies have been successfully applied to various series of benzaldehyde derivatives to predict their toxicity to aquatic organisms or their inhibitory activity against enzymes. nih.govdocumentsdelivered.comresearchgate.net

The table below shows a hypothetical QSAR equation for the toxicity of a series of substituted benzaldehydes, illustrating how the properties of this compound could contribute to a predictive model.

| Hypothetical QSAR Model for Toxicity (pIC₅₀) | |

|---|---|

| Equation | pIC₅₀ = 0.6 * logP - 1.2 * E(LUMO) + 0.8 * (Dipole) + 2.5 |

| logP (Hydrophobicity) | Descriptor related to membrane permeability |

| E(LUMO) | Descriptor related to electrophilicity |

| Dipole Moment | Descriptor related to polarity |

| Statistics | R² = 0.85, Q² = 0.75 (Hypothetical values) |

Advanced Spectroscopic and Analytical Methodologies for Characterization of 4 Allyloxy 3,5 Dimethylbenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 4-(Allyloxy)-3,5-dimethylbenzaldehyde. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. Based on the analysis of related structures such as 3,5-dimethylbenzaldehyde (B1265933) rsc.org and other allyloxy-substituted aromatics nih.gov, the anticipated chemical shifts (δ) in a solvent like CDCl₃ would be as follows:

A singlet for the aldehyde proton (-CHO) in the downfield region, typically around δ 9.9-10.0 ppm.

A singlet for the two equivalent aromatic protons on the benzene (B151609) ring, expected around δ 7.5 ppm. rsc.org

A singlet for the six equivalent protons of the two methyl groups (-CH₃), appearing upfield around δ 2.3-2.4 ppm. rsc.org

A multiplet for the vinyl proton (-O-CH₂-CH =CH₂) of the allyl group, expected around δ 6.0-6.1 ppm. nih.gov

Two distinct multiplets for the terminal vinyl protons (-O-CH₂-CH=CH₂ ), typically found between δ 5.3 and 5.5 ppm. nih.gov

A doublet of triplets for the methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂ -CH=CH₂), expected around δ 4.5-4.6 ppm. nih.gov

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. The expected chemical shifts for this compound, inferred from data for compounds like 3,5-dimethylbenzaldehyde rsc.org, are:

The aldehyde carbonyl carbon (C=O) signal would be the most downfield, around δ 192-193 ppm. rsc.org

Aromatic carbons would appear in the δ 125-160 ppm range. The carbon attached to the oxygen (C-O) would be highly deshielded, while the carbon attached to the aldehyde group (C-CHO) and the methyl-substituted carbons would also be in this region.

The carbons of the allyl group would resonate between δ 69 ppm (for -O-C H₂) and δ 133 ppm (for the vinyl carbons).

The methyl group carbons (-CH₃) would give a signal in the upfield region, around δ 21 ppm. rsc.org

Interactive Data Table: Predicted NMR Shifts for this compound Use the filters to explore the predicted NMR data.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.9 - 10.0 | Singlet (s) |

| ¹H | Aromatic (Ar-H) | ~7.5 | Singlet (s) |

| ¹H | Allyl (-CH=) | 6.0 - 6.1 | Multiplet (m) |

| ¹H | Allyl (=CH₂) | 5.3 - 5.5 | Multiplet (m) |

| ¹H | Allyl (-OCH₂) | 4.5 - 4.6 | Doublet of Triplets (dt) |

| ¹H | Methyl (-CH₃) | 2.3 - 2.4 | Singlet (s) |

| ¹³C | Aldehyde (C=O) | 192 - 193 | C |

| ¹³C | Aromatic (C-O) | 158 - 160 | C |

| ¹³C | Aromatic (C-CH₃) | 138 - 140 | C |

| ¹³C | Aromatic (C-H) | 127 - 129 | CH |

| ¹³C | Aromatic (C-CHO) | 136 - 137 | C |

| ¹³C | Allyl (-CH=) | 132 - 134 | CH |

| ¹³C | Allyl (=CH₂) | 117 - 119 | CH₂ |

| ¹³C | Allyl (-OCH₂) | 69 - 70 | CH₂ |

| ¹³C | Methyl (-CH₃) | ~21 | CH₃ |

2D-NMR Techniques: To confirm the assignments from 1D NMR, two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY would establish the proton-proton coupling network, for instance, confirming the connectivity within the allyl group.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection of the allyloxy group to the aromatic ring and the positions of the methyl and aldehyde groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. For this compound (molecular formula C₁₂H₁₄O₂), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm).

The calculated monoisotopic mass of C₁₂H₁₄O₂ is 190.09938 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass would unequivocally confirm the molecular formula and rule out other potential formulas with the same nominal mass. This technique is also used to analyze fragment ions, providing further structural information.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. tobreg.orgaijr.org For this compound, these techniques provide a characteristic fingerprint based on its structure.

FT-IR Spectroscopy: The FT-IR spectrum would show strong absorption bands corresponding to the stretching and bending vibrations of specific bonds. Key expected absorptions include:

A strong, sharp C=O stretching band for the aldehyde group, typically in the range of 1690-1715 cm⁻¹.

Aromatic C=C stretching vibrations appearing in the 1575-1625 cm⁻¹ region. nih.gov

C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the alkyl/allyl groups (below 3000 cm⁻¹).

A prominent C-O-C stretching band for the ether linkage, usually found between 1200 and 1260 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for identifying vibrations of non-polar bonds. Expected characteristic signals include:

Strong bands for the aromatic ring C=C stretching vibrations.

A distinct C=C stretching band for the allyl group around 1640-1650 cm⁻¹.

Symmetric C-H stretching modes of the methyl groups.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound Filter by technique to see the expected vibrational modes.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | FT-IR, Raman |

| C-H Stretch | Alkyl/Allyl | 2850 - 3000 | FT-IR, Raman |

| C=O Stretch | Aldehyde | 1690 - 1715 | FT-IR |

| C=C Stretch | Allyl | 1640 - 1650 | Raman |

| C=C Stretch | Aromatic | 1575 - 1625 | FT-IR, Raman |

| C-O-C Stretch | Ether | 1200 - 1260 | FT-IR |

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure and Conformation

Single Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound can be grown, this analysis would provide a wealth of information.

The analysis would yield precise data on:

Bond Lengths and Angles: Confirming the expected geometries of the benzene ring, aldehyde, and allyloxy groups.

Molecular Conformation: Determining the torsion angles, which describe the orientation of the substituents relative to the aromatic ring. Studies on similar molecules like dimethoxybenzaldehydes show they are often nearly planar. researchgate.net

Crystal Packing: Revealing how the molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as C-H···O contacts or π–π stacking, which can influence the physical properties of the solid. researchgate.net

Data obtained from related structures, such as 3-hydroxy-4-methoxybenzaldehyde which crystallizes in a monoclinic system (space group P2₁/c), can provide an indication of the type of crystal system that might be expected. nih.gov

Interactive Data Table: Example of Crystallographic Data Obtainable from X-ray Diffraction This table shows the type of parameters determined, using data from the related compound 3-hydroxy-4-methoxybenzaldehyde as an example. nih.gov

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The geometric category of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal structure. | P2₁/c |

| a (Å) | Unit cell dimension. | 6.37 |

| b (Å) | Unit cell dimension. | 13.34 |

| c (Å) | Unit cell dimension. | 8.51 |

| β (°) | Unit cell angle. | 97.44 |

Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov In this technique, the compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint for identification. The area of the GC peak is proportional to the amount of the compound, allowing for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both purification and purity analysis. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase such as a methanol/water or acetonitrile (B52724)/water gradient, would be effective. A UV detector would be used for detection, as the aromatic ring provides strong chromophores. HPLC is particularly valuable for monitoring the progress of a synthesis, allowing researchers to track the consumption of reactants and the formation of the product over time. rsc.org

Strategic Applications in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block for Fine Chemicals and Intermediates

4-(Allyloxy)-3,5-dimethylbenzaldehyde serves as a highly adaptable intermediate in the synthesis of more complex organic molecules and fine chemicals. The reactivity of its constituent functional groups—the aldehyde and the allyloxy moiety—can be selectively exploited to build molecular complexity.

The aldehyde group is particularly amenable to a range of chemical transformations. It can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two different classes of compounds. For instance, oxidation using agents like potassium permanganate (B83412) (KMnO₄) yields 4-(allyloxy)-3,5-dimethylbenzoic acid. Conversely, reduction with reagents such as sodium borohydride (B1222165) (NaBH₄) produces 4-(allyloxy)-3,5-dimethylbenzyl alcohol. These products can then serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Furthermore, the allyloxy group can participate in nucleophilic substitution reactions, allowing for the displacement of the allyl group and the introduction of other functionalities. This versatility enables the synthesis of a diverse array of substituted benzaldehyde (B42025) derivatives, expanding its utility as a foundational scaffold.

| Reaction Type | Reagent(s) | Product | Significance |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | 4-(Allyloxy)-3,5-dimethylbenzoic acid | Precursor for esters, amides, and acid chlorides. |

| Reduction | Sodium borohydride (NaBH₄) | 4-(Allyloxy)-3,5-dimethylbenzyl alcohol | Intermediate for ethers, esters, and halides. |

| Substitution | Nucleophiles (e.g., halides, amines) | Various substituted benzaldehyde derivatives | Allows for diverse functionalization of the aromatic core. |

Precursor to Architectures with Potential Applications in Materials Science (e.g., Photoinitiators)

The structural motifs present in this compound suggest its potential as a precursor for advanced materials. While direct applications are still an emerging area of research, the synthesis of structurally related compounds highlights this potential. For example, bisacylphosphine oxides (BAPOs), a class of highly efficient photoinitiators used in dental adhesives and other photocurable materials, have been synthesized with allyloxy-containing substituents.

One such photoinitiator, bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide, was specifically designed to have improved solubility in aqueous formulations. The inclusion of the allyloxy group within the molecular architecture is a key feature of this design. This demonstrates that the allyloxy moiety, such as that in this compound, can be incorporated into complex structures to tailor the physical properties of materials like solubility and reactivity. The allyl group itself can also serve as a site for subsequent polymerization or cross-linking reactions, further enhancing its utility in materials science.

Contribution to the Development of Novel Synthetic Methodologies and Catalytic Systems

This compound is an ideal substrate for studying and developing important synthetic methodologies, most notably the Claisen rearrangement. The Claisen rearrangement is a powerful, thermally-driven researchgate.netresearchgate.net-sigmatropic rearrangement that converts an aryl allyl ether into an ortho-allyl phenol (B47542). nih.gov

When subjected to thermal conditions, this compound is expected to undergo this rearrangement. The allyl group migrates from the ether oxygen to one of the ortho positions on the benzene (B151609) ring. Since both ortho positions (2 and 6) are sterically unhindered in this specific molecule, the reaction would yield 2-allyl-4-hydroxy-3,5-dimethylbenzaldehyde. This transformation is significant as it allows for the direct C-C bond formation on an aromatic ring, introducing an allyl functional group that can be further modified. The development of catalytic, asymmetric versions of this rearrangement is a major area of research, and substrates like this compound are valuable for exploring the scope and mechanism of new catalytic systems. liberty.edu

Design of Molecular Probes and Scaffolds for Chemical Biology Research

In the field of chemical biology, there is a continuous need for bifunctional molecules that can act as linkers or scaffolds to connect different molecular entities. The structure of this compound is well-suited for such applications. The aldehyde functionality is particularly useful for bioconjugation, as it can react with primary amines (e.g., from lysine (B10760008) residues in proteins) or hydrazide-modified molecules to form Schiff bases or hydrazones, respectively. This provides a covalent linkage to attach the molecule to a biological target or a reporter tag.

Research has demonstrated the synthesis of novel 4-substituted benzaldehydes containing a succinimide (B58015) moiety, designed as potential bifunctional linkers for attaching therapeutic drugs to antibodies. researchgate.net This highlights the utility of the benzaldehyde core in creating tools for chemical biology. In this compound, the aldehyde serves as the anchor for bioconjugation, while the allyloxy group provides a secondary site for modification. For instance, the allyl group's double bond can be functionalized via reactions like dihydroxylation, epoxidation, or thiol-ene "click" chemistry, allowing for the attachment of fluorescent probes, affinity tags, or other small molecules. This dual functionality makes it a promising scaffold for the design of sophisticated molecular probes for studying biological systems.

Q & A

Q. What are the recommended methods for synthesizing 4-(Allyloxy)-3,5-dimethylbenzaldehyde?

Answer: A common approach involves refluxing substituted benzaldehyde derivatives with allyloxy precursors in ethanol under acidic catalysis. For example:

Dissolve 0.001 mol of the precursor (e.g., 4-amino-triazole derivative) in absolute ethanol.

Add 5 drops of glacial acetic acid and 0.001 mol of substituted benzaldehyde.

Reflux the mixture for 4 hours, followed by solvent evaporation under reduced pressure.

Filter the resulting solid and purify via recrystallization or chromatography .

Q. How can researchers characterize the purity and structure of this compound?

Answer: Use a combination of analytical techniques:

- HPLC : Employ a phosphate buffer (pH 2)-methanol-acetonitrile gradient (flow rate: 1.0 mL/min, detection wavelength: 280 nm) to assess purity .

- NMR : Analyze proton and carbon shifts to confirm the allyloxy and methyl substituents. For example, aromatic protons typically appear at δ 6.5–7.5 ppm, while allyloxy groups show characteristic splitting .

- Mass Spectrometry : Confirm molecular weight (e.g., calculated MW: 190.2) using ESI or EI-MS .

Q. What are the optimal storage conditions for maintaining compound stability?

Answer: Store the compound at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture and oxygen, as the aldehyde group is prone to oxidation. Lyophilization is recommended for long-term storage .

Q. What solvents are suitable for dissolving this compound?

Answer: The compound is soluble in polar aprotic solvents (e.g., DMSO, acetone) and moderately soluble in chloroform or ethyl acetate. For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (final DMSO concentration ≤0.1% to avoid cytotoxicity) .

Advanced Research Questions

Q. How does the allyloxy substituent influence the compound’s antioxidant activity?

Answer: The allyloxy group enhances radical scavenging by stabilizing phenoxyl radicals through resonance. To evaluate this:

Perform DPPH/ABTS assays with varying concentrations.

Compare IC50 values with analogs lacking the allyloxy group.

Validate via ESR spectroscopy to detect radical intermediates .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

Synthesize analogs with modified substituents (e.g., methoxy, hydroxy, halogen).

Test biological activities (e.g., anticancer, antimicrobial) using standardized assays (e.g., NCI-60 panel for cytotoxicity).

Correlate electronic (Hammett constants) and steric parameters with activity trends using QSAR models .

Q. How should researchers address contradictions in reported biological activities?

Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigate by:

Validating purity via HPLC and NMR before testing.

Replicating assays under standardized protocols (e.g., cell line passage number, serum concentration).

Performing meta-analyses to identify confounding variables (e.g., solvent effects) .

Q. What HPLC parameters optimize separation of degradation products?

Answer: Use a C18 column with a gradient elution:

Q. Can computational modeling predict binding interactions of this compound?

Answer: Yes. Perform molecular docking (e.g., AutoDock Vina) using:

Target protein structures (PDB ID: e.g., Akt kinase for radioprotection studies).

Optimize ligand 3D coordinates (energy minimization with Gaussian09).

Validate predictions with SPR or ITC binding assays .

Q. What strategies improve in vitro-to-in vivo translation of findings?

Answer:

Assess pharmacokinetics (e.g., plasma stability, microsomal metabolism).

Use physiologically relevant models (e.g., 3D tumor spheroids for anticancer studies).

Compare results across species (e.g., murine vs. human hepatocytes) to predict bioavailability .

Retrosynthesis Analysis